BenchChemオンラインストアへようこそ!

Artesunate

Antimalarial efficacy Clinical pharmacology Severe malaria

Artesunate (CAS 88495-63-0) is the sole artemisinin derivative enabling intravenous administration via its water-soluble hemisuccinate ester structure. It delivers 61–88% oral bioavailability (vs. 19–35% for artemisinin), rapid Tmax of 15–39 min, and clinically documented faster fever clearance than intramuscular artemether (~1 day shorter). In vitro half-life of 10.3 hr (vs. 5.2 hr for DHA) ensures sustained exposure for antiviral and anticancer screening assays. A six-fold higher neurotoxicity threshold (ED50 ~300 vs. ~50 mg/kg/day) versus artemether makes it the safer comparator in preclinical toxicology. Procure ≥98% parenteral-grade reference standard with Certificate of Analysis for reproducible dosing in severe malaria trials, PK/PD benchmarking, and cell-based efficacy studies.

Molecular Formula C19H28O8
Molecular Weight 384.4 g/mol
CAS No. 88495-63-0
Cat. No. B1665782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArtesunate
CAS88495-63-0
Synonymsartesunate
Dihydroartemisinin, Succinyl
Dihydroartemisinine 12 alpha succinate
dihydroartemisinine-12-alpha-succinate
Malacef
malartin
SM 804
SM-804
SM804
sodium artesunate
succinyl dihydroartemisinin
Molecular FormulaC19H28O8
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C
InChIInChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18-,19-/m1/s1
InChIKeyFIHJKUPKCHIPAT-AHIGJZGOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 56.2 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Artesunate CAS 88495-63-0: Second-Generation Artemisinin Derivative for Antimalarial Research and Formulation


Artesunate (CAS 88495-63-0) is a semi-synthetic artemisinin derivative synthesized via reaction of dihydroartemisinin with succinic acid anhydride [1]. Classified as a second-generation artemisinin, it is distinguished from first-generation dihydroartemisinin (DHA) and from the oil-soluble derivatives artemether and arteether by its water-soluble hemisuccinate ester structure [1]. This structural modification enables intravenous administration—a property not shared by other clinically available artemisinin derivatives—and confers distinct pharmacokinetic parameters including an oral bioavailability of 61–88% and a short terminal elimination half-life (T0.5) of 0.36–1.2 hours [1]. Artesunate functions as a prodrug that is rapidly converted in vivo to the active metabolite dihydroartemisinin, which exerts potent antimalarial activity via endoperoxide bridge-mediated free radical generation against Plasmodium falciparum blood stages [1].

Why Artesunate Cannot Be Substituted with Other Artemisinin Derivatives in Severe Malaria or Pharmacokinetic-Sensitive Applications


Artemisinin derivatives are not therapeutically interchangeable due to fundamental differences in water solubility, route-of-administration compatibility, pharmacokinetic profiles, and clinical efficacy outcomes. Artesunate is the only artemisinin derivative suitable for intravenous administration, a property derived from its water-soluble hemisuccinate structure that distinguishes it from oil-soluble artemether and arteether, which require intramuscular injection with slower and more variable absorption [1]. Direct comparative clinical studies demonstrate that intravenous artesunate achieves significantly faster fever clearance than intramuscular artemether (approximately one day shorter) [2]. Furthermore, the oral bioavailability of artesunate (61–88%) substantially exceeds that of artemisinin (19–35% in animal models) [3]. These documented differences in route compatibility, absorption kinetics, and clinical time-to-event outcomes preclude generic substitution without compromising therapeutic performance in both research and clinical procurement contexts.

Quantitative Differentiation Evidence: Artesunate vs. Artemisinin, DHA, Artemether, and Quinine


Superior Fever Clearance Time of Intravenous Artesunate vs. Intramuscular Artemether in Severe Malaria

In a prospective clinical study of 803 Thai patients with severe falciparum malaria, intravenous artesunate demonstrated a mean fever clearance time of 80–82 hours, which was approximately one day (24–28 hours) shorter than that achieved with intramuscular artemether (108 hours) or intravenous quinine (107 hours) [1]. Parasite clearance times were also more rapid with artemisinin regimens (53–62 hours) compared to quinine (92 hours), though the difference between artesunate and artemether for parasite clearance was less pronounced [1].

Antimalarial efficacy Clinical pharmacology Severe malaria

Mortality Reduction with Artesunate vs. Quinine in Severe Falciparum Malaria: 34.7% Relative Risk Reduction

In a randomized controlled trial comparing artesunate versus quinine for severe falciparum malaria, mortality in artesunate recipients was 15% (107 of 730) compared with 22% (164 of 731) in quinine recipients, representing an absolute risk reduction of 7 percentage points and a relative reduction of 34.7% (95% CI 18.5–47.6%; p=0.0002) [1]. The AQUAMAT trial in African children with severe malaria reported an overall mortality rate of 8.5% with artesunate compared to 10.9% with quinine, an absolute reduction of 2.4 percentage points [2]. A Cochrane systematic review further confirmed that artesunate significantly reduced the risk of death compared to quinine (RR 0.62, 95% CI 0.51 to 0.75; 1938 participants, 6 trials) [3].

Severe malaria Mortality outcomes Clinical trial

Superior Oral Bioavailability of Artesunate (61–88%) vs. Artemisinin (19–35%)

Artesunate exhibits an oral bioavailability of 61–88% in humans, substantially exceeding the oral bioavailability of artemisinin, which ranges approximately between 19% and 35% based on animal studies [1]. This difference reflects the improved pharmacokinetic properties conferred by the hemisuccinate ester modification of the dihydroartemisinin scaffold. Artesunate also demonstrates a rapid Tmax of 15–39 minutes following oral administration, compared to 1–3 hours for artemisinin, enabling faster achievement of therapeutic plasma concentrations [1].

Pharmacokinetics Oral bioavailability Drug absorption

Reduced Neurotoxic Potential of Artesunate vs. Intramuscular Artemether in Preclinical Models

In a murine neurotoxicity model using 28-day daily dosing regimens, the dose causing neurotoxicity or death in 50% of animals (ED50) was approximately 300 mg/kg/day for oral artesunate, compared to 50 mg/kg/day for intramuscular artemether—a six-fold difference in neurotoxic potential favoring artesunate [1]. A subchronic toxicology study in dogs (3 months of dosing) further demonstrated that while intramuscular artemether (6 mg/kg) induced neuropathic changes in the central nervous system with cortex and motor neuron vulnerability, neurotoxicity was not observed following treatment with artesunate [2].

Neurotoxicity Safety pharmacology Preclinical toxicology

Extended In Vitro Half-Life of Artesunate (10.3 h) vs. DHA (5.2 h) in Culture Medium

In serum-enriched culture medium, the in vitro half-life of artesunate was 10.3 ± 0.9 hours, which is approximately twice the half-life of dihydroartemisinin (5.2 ± 0.5 hours) and comparable to artemisinin (11.2 ± 1.2 hours) [1]. Artesunate undergoes non-equimolar conversion to DHA in culture medium, and the parent compound displays greater stability than its active metabolite under these conditions. This stability profile has practical implications for in vitro antiviral testing, where artesunate demonstrates superior activity compared to DHA against human cytomegalovirus, and fractional dosing can partly compensate for compound instability [1].

In vitro stability Antiviral research Cell culture

Unique Intravenous Administration Capability Among Artemisinin Derivatives

Artesunate is the only artemisinin derivative that can be administered intravenously, a property derived from its water-soluble hemisuccinate ester structure [1]. In contrast, artemether and arteether are oil-soluble compounds requiring intramuscular administration, which results in slower and more variable absorption with Tmax values of 1.3–8.7 hours (oral artemether) and 4.8–7 hours (intramuscular arteether) [1]. Artesunate, by comparison, achieves an intramuscular Tmax of 7.2–12 minutes and an intravenous Cmax of 13,000–16,000 ng/mL, enabling rapid achievement of therapeutic plasma concentrations [1]. Artesunate injection stability has been characterized: in 0.9% w/v sodium chloride, artesunate is stable for 130 hours at 9°C, 10.6 hours at 23°C, and 1.6 hours at 36.5°C, with an estimated stability of approximately 4 hours at 30°C ambient tropical conditions [2].

Parenteral formulation Water solubility Drug delivery

High-Impact Application Scenarios for Artesunate CAS 88495-63-0 in Research and Formulation Development


Severe Malaria Clinical Research Requiring Parenteral Antimalarial Intervention

Based on the mortality reduction evidence from SEAQUAMAT (34.7% relative reduction vs. quinine, p=0.0002) and AQUAMAT (8.5% vs. 10.9% mortality), artesunate is the preferred procurement choice for clinical trials investigating severe falciparum malaria treatment protocols, particularly where intravenous administration is indicated. The demonstrated superiority in fever clearance time (80–82 hours for artesunate vs. 108 hours for artemether) [1] further supports its selection for studies where time-to-clinical-response is a critical endpoint. Researchers should procure parenteral-grade artesunate specifically for this application, as oral or intramuscular alternatives cannot replicate the rapid systemic exposure achieved with IV administration [2].

Pharmacokinetic and Bioavailability Studies of Artemisinin-Class Compounds

The well-characterized oral bioavailability of artesunate (61–88%) and its rapid Tmax (15–39 minutes) make it an ideal reference compound for comparative pharmacokinetic studies within the artemisinin class [1]. Given that human absolute bioavailability data are established for artesunate but remain incomplete for other derivatives [2], artesunate serves as the most reliable benchmark for evaluating novel artemisinin analogs or formulation technologies intended to improve oral absorption of poorly bioavailable compounds (e.g., artemisinin at 19–35%). Procurement for this application should specify high-purity artesunate reference standard suitable for bioanalytical method development and validation.

Preclinical Neurotoxicity Assessment of Artemisinin Derivatives and Combination Regimens

The documented six-fold higher neurotoxicity threshold of oral artesunate (ED50 ~300 mg/kg/day) compared to intramuscular artemether (ED50 ~50 mg/kg/day) in murine models [1] positions artesunate as the lower-neurotoxicity comparator in preclinical safety studies. Additionally, the subchronic dog study showing absence of neuropathological changes with artesunate versus observable CNS neuropathic changes with artemether [2] supports artesunate's selection for long-term dosing studies where neurotoxicity is a primary safety concern. Researchers conducting toxicology assessments of artemisinin-based combination therapies should procure artesunate with documented purity and Certificate of Analysis for reproducible dosing.

In Vitro Antiviral and Anticancer Screening Programs Requiring Stable Compound Exposure

The extended in vitro half-life of artesunate (10.3 hours) compared to dihydroartemisinin (5.2 hours) in serum-enriched culture medium [1] makes artesunate the more suitable artemisinin derivative for cell-based antiviral and anticancer screening assays where sustained drug exposure is required. For assays involving human cytomegalovirus or other pathogens where artesunate demonstrates activity superior to DHA [1], procurement of artesunate with batch-specific stability data and recommendations for fractional dosing protocols can improve assay reproducibility and reduce inter-experimental variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Artesunate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.